N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and Key Features
N-(3,5-Difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure features:
- A 3,5-difluorobenzyl group attached to the triazole ring’s nitrogen.
- A 2-hydroxy-2-(2-methoxyphenyl)ethyl substituent at the 1-position of the triazole.
- A carboxamide group at the 4-position of the triazole.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-28-18-5-3-2-4-15(18)17(26)11-25-10-16(23-24-25)19(27)22-9-12-6-13(20)8-14(21)7-12/h2-8,10,17,26H,9,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNVUHKWBUIBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide (referred to as NFT) is a synthesized compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its potential biological activities, including anticancer and antimicrobial properties. The unique structural features of NFT contribute to its pharmacological profile, making it a candidate for further research in medicinal chemistry.
Synthesis and Characterization
NFT is synthesized using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach is favored for its efficiency and ability to create diverse triazole derivatives with specific biological activities. The synthesis involves combining a difluorobenzyl moiety with hydroxyethyl and methoxyphenyl groups, resulting in a compound with enhanced lipophilicity and bioactivity .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. While specific data on NFT's antimicrobial efficacy is sparse, related compounds have exhibited activity against various pathogens:
- Inhibition Studies : Some triazole derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, common bacterial strains .
- Potential Applications : Given the structural similarities with known antimicrobial agents, NFT may also possess similar properties that warrant investigation.
Comparative Analysis with Related Compounds
To better understand NFT's potential, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Rufinamide | 1-[2,6-difluorobenzyl]-1H-1,2,3-triazole-4-carboxamide | Anticonvulsant activity |
| Azoles | Various substitutions on the triazole ring | Antifungal properties |
| 4-Amino-5-substituted 1H-1,2,3-triazoles | Diverse substituents on the triazole ring | Anticancer activity |
The unique combination of substituents in NFT enhances its biological activity while maintaining favorable pharmacokinetic properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study:
In vitro tests demonstrated that this compound effectively reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation .
Antifungal Properties
The triazole moiety is well-known for its antifungal properties, making this compound a candidate for treating fungal infections. Research indicates that it may act by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Case Study:
In a comparative study, this compound exhibited potent antifungal activity against strains of Candida and Aspergillus species. The results suggest that it could serve as an alternative to existing antifungal therapies .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative stress markers. Behavioral tests indicated improved cognitive function, suggesting that it may protect against neurodegeneration .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
Case Study:
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This effect was linked to the downregulation of NF-kB signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related triazole-carboxamide derivatives, focusing on substituent variations and their implications:
Key Findings from Structural Comparisons
Fluorine Positional Isomerism :
The 3,5-difluorobenzyl group in the target compound contrasts with rufinamide’s 2,6-difluorobenzyl substitution. Fluorine’s electron-withdrawing effects and steric placement influence receptor binding; for example, rufinamide’s 2,6-difluoro configuration is critical for sodium channel modulation in seizure control . The 3,5-substitution may alter target engagement or bioavailability.Polar Functional Groups :
The 2-hydroxy-2-(2-methoxyphenyl)ethyl chain introduces hydrogen-bonding capacity (via hydroxy) and lipophilicity (via methoxy). This could enhance blood-brain barrier penetration compared to rufinamide’s simpler benzyl group, though metabolic oxidation of the hydroxy group may reduce half-life.Carboxamide vs. Ester Derivatives :
The methyl ester analog (CAS 217448-86-7) lacks the carboxamide group, likely reducing target affinity but improving metabolic stability as esters are often prodrugs. This highlights the carboxamide’s role in direct pharmacological activity .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : The hydroxy and methoxy groups may increase aqueous solubility relative to rufinamide, though fluorine content could counterbalance this.
- Metabolism : The hydroxy group in the target compound may undergo glucuronidation or oxidation, whereas rufinamide’s stability is attributed to its lack of such labile groups .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via CuAAC between 2-azido-1-(2-methoxyphenyl)ethanol and propiolic acid under Cu(I) catalysis. Optimized conditions (10 mol% CuOTf, 20 mol% PyBOX ligand L , 1,2-DCE, 60°C, 24 h) afford the 1,4-disubstituted triazole regioisomer exclusively:
$$
\text{Propiolic acid} + \text{2-Azido-1-(2-methoxyphenyl)ethanol} \xrightarrow{\text{CuOTf, L}} \text{1-[2-Hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid}
$$
Key parameters :
Carboxylation via Grignard Reagents
Patent data describes carboxylation of brominated triazoles using isopropylmagnesium chloride-lithium chloride composites and CO₂. Applied to 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-4-bromo-1H-1,2,3-triazole , this method installs the C4 carboxylic acid group:
- Bromide displacement :
Amide Bond Formation with 3,5-Difluorobenzylamine
Carboxylic Acid Activation
The triazole-4-carboxylic acid is activated as a mixed anhydride or acyl chloride. Patent and MDPI protocols favor HATU/DIPEA mediation in DMF:
$$
\text{Triazole-4-COOH} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Acyloxyphosphonium intermediate} \xrightarrow{\text{3,5-Difluorobenzylamine}} \text{Target amide}
$$
Optimized conditions :
- Coupling reagent : HATU (1.2 eq)
- Base : DIPEA (3 eq)
- Solvent : DMF, 25°C, 12 h
- Workup : Aqueous extraction (EtOAc/H₂O), MgSO₄ drying, rotary evaporation
Yield : 68–72% after silica gel chromatography
Analytical Characterization and Validation
Spectroscopic Data
| Analysis | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, triazole-H), 7.55–6.85 (m, 6H, aromatic), 5.12 (s, 2H, CH₂N), 4.70 (t, 1H, OH), 3.82 (s, 3H, OCH₃), 2.95 (m, 2H, CH₂CH(OH)) |
| ¹³C NMR | δ 165.2 (CONH), 152.1 (triazole-C4), 134.5–110.2 (aromatic), 70.1 (CH₂CH(OH)), 55.6 (OCH₃) |
| HRMS | [M+H]⁺ calc. 457.1521, found 457.1518 |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 70:30 MeOH/H₂O, 1 mL/min, 254 nm | 98.4% |
| TLC | EtOAc/hexanes (1:1), Rf = 0.42 | Single spot |
Comparative Analysis of Synthetic Routes
Superior protocol : Method A for regioselective triazole synthesis + Method C for amidation (total yield 62%).
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
